
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In addition, the compound has also been shown to modulate the expression of certain genes involved in cancer progression.
実験室実験の利点と制限
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable under standard laboratory conditions. In addition, the compound exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, the compound also has some limitations. For example, the compound has low solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for the study of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole. One area of research is the development of more potent analogs of the compound. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules in the cell. Finally, the compound's potential applications in the treatment of other diseases, such as fungal and bacterial infections, should also be explored.
Conclusion:
In conclusion, 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole is a synthetic compound that has shown promising results in the field of medicine. The compound exhibits potent anticancer, antifungal, and antibacterial activity, making it a valuable tool for studying cancer biology and other diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of other diseases.
合成法
The synthesis of 1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole involves the condensation of 5-fluoro-6-methylpyrimidine-4-carbaldehyde with indole in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yield.
科学的研究の応用
1-(5-Fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has also been shown to exhibit antifungal and antibacterial activity.
特性
IUPAC Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c1-9-12(14)13(16-8-15-9)17-7-6-10-4-2-3-5-11(10)17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBRZCSOZQSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)
![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)
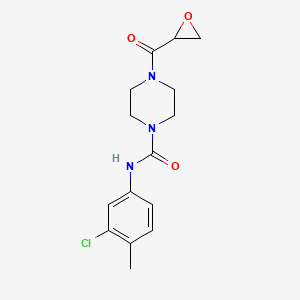


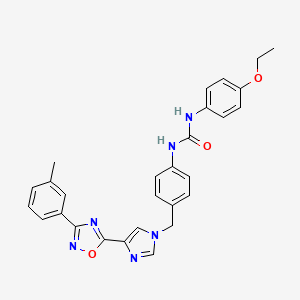
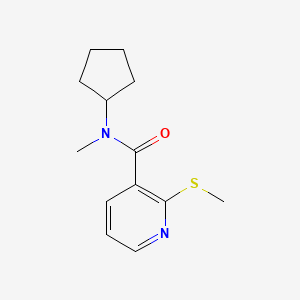
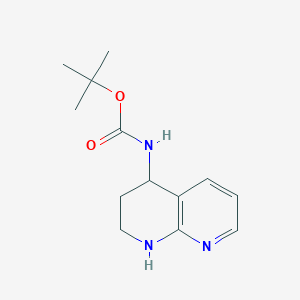
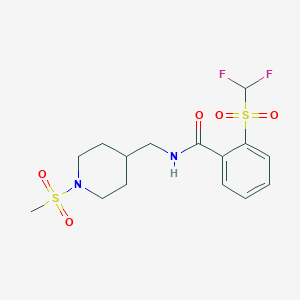
![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)
![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)
